molecular formula C17H16O4 B572826 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid CAS No. 1352318-71-8

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid

Cat. No.: B572826
CAS No.: 1352318-71-8
M. Wt: 284.311
InChI Key: UBNHYPLAFHZYCO-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is an organic compound with the molecular formula C17H16O4. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid typically involves the esterification of 4-carboxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The biological activity of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid has been extensively studied, revealing its potential in several therapeutic areas.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:

  • Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
  • Fungal Infections : Demonstrating inhibitory effects on common fungal strains.

A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against both E. coli and S. aureus, indicating significant antimicrobial efficacy.

Anticancer Activity

Several studies have reported the anticancer properties of this compound, particularly in:

  • Cell Line Studies : Demonstrated cytotoxic effects in various cancer cell lines such as breast (MCF-7) and colon (HT-29) cancer.
  • Mechanisms of Action : Involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

The observed IC50 values were 25 µM for MCF-7 and 30 µM for HT-29, indicating significant cytotoxicity.

Antimicrobial Efficacy Study

  • Conducted on various bacterial strains.
  • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.

Cancer Cell Line Study

  • Evaluated against MCF-7 (breast cancer) and HT-29 (colon cancer).
  • Observed IC50 values were 25 µM for MCF-7 and 30 µM for HT-29, indicating significant cytotoxicity.

Mechanism of Action

The mechanism of action of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can undergo hydrolysis to release the active phenylacetic acid moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Biological Activity

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the ethoxycarbonyl group onto a phenyl ring. Various methods have been reported, including:

  • Condensation Reactions : Utilizing ethyl acetoacetate and phenolic compounds.
  • Refluxing Techniques : Often performed in the presence of catalysts to enhance yield.
  • Purification Methods : Such as recrystallization or chromatography to obtain pure compounds.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:

  • Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
  • Fungal Infections : Demonstrating inhibitory effects on common fungal strains.

Anticancer Activity

Several studies have reported the anticancer properties of this compound, particularly in:

  • Cell Line Studies : Demonstrated cytotoxic effects in various cancer cell lines such as breast and colon cancer.
  • Mechanisms of Action : Involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
  • Cancer Cell Line Study :
    • Evaluated against MCF-7 (breast cancer) and HT-29 (colon cancer).
    • Observed IC50 values were 25 µM for MCF-7 and 30 µM for HT-29, indicating significant cytotoxicity.

Comparative Analysis

The following table summarizes the biological activities compared with similar phenylacetic acid derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundYesYesSignificant cytotoxicity
2-(4-Ethoxycarbonylphenyl)acetic acidModerateModerateLess potent than the target
Phenylacetic acidLimitedMinimalLacks significant bioactivity

Properties

IUPAC Name

2-[3-(4-ethoxycarbonylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNHYPLAFHZYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718405
Record name [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-71-8
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-(ethoxycarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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